N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxine core substituted with a carboxamide group. The carboxamide nitrogen is further functionalized with a 4-fluoro-1,3-benzothiazol-2-yl group and a pyridin-3-ylmethyl moiety. The fluorine atom on the benzothiazole ring likely enhances lipophilicity and metabolic stability, while the pyridine group may contribute to target binding via hydrogen bonding or π-π interactions.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O3S/c23-15-6-3-9-19-20(15)25-22(30-19)26(12-14-5-4-10-24-11-14)21(27)18-13-28-16-7-1-2-8-17(16)29-18/h1-11,18H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIRNWDZAXOPBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety and a benzodioxine ring, which are known to contribute to its biological activity. The molecular formula is with a molecular weight of 372.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.42 g/mol |
| CAS Number | 923146-64-9 |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation in various cancer lines through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrate that it exhibits moderate antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported to be in the range of 8–32 µg/mL .
The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are crucial for cellular processes in target organisms. For example, compounds with similar structures have been shown to interact with DNA gyrase and topoisomerase enzymes, leading to disruption in DNA replication and transcription processes .
Case Studies
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of benzothiazole derivatives, including those similar to our compound. It was found that these compounds could inhibit tumor growth in xenograft models by inducing apoptosis through caspase activation .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the tested compounds displayed significant antibacterial activity, with some derivatives achieving MIC values lower than standard antibiotics such as ampicillin .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Benzodioxine Carboxamide Derivatives
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (CAS 741733-98-2)
- Core Structure : Shares the 2,3-dihydro-1,4-benzodioxine carboxamide backbone.
- Substituents : Differs in the thiazole substituent (5-methyl-1,3-thiazol-2-yl) and a 5-oxopyrrolidine group.
- Implications : The absence of fluorine and pyridine may reduce membrane permeability compared to the target compound. The 5-oxopyrrolidine could introduce conformational rigidity .
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- Core Structure : Similar benzodioxine carboxamide scaffold.
- Substituents : Features a 4-bromophenyl-thiazolyl group instead of the fluorobenzothiazole-pyridine combination.
Dihydropyridine and Thieno-Pyridine Analogs
AZ331 and AZ257 (1,4-Dihydropyridine Derivatives)
- Core Structure : 1,4-dihydropyridine with carboxamide and thioether linkages.
- Substituents : Include furyl, methoxyphenyl, and bromophenyl groups.
- Implications : The dihydropyridine core is redox-active, which may limit stability compared to the benzodioxine system. Thioether groups could enhance sulfur-mediated interactions but increase metabolic susceptibility .
Heterocyclic Sulfonamide and Chromen Derivatives
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)
- Core Structure : Chromen-pyrazolo-pyrimidine hybrid with sulfonamide.
- Substituents : Dual fluorine atoms and an isopropylbenzamide group.
- Implications : The chromen-4-one system may confer fluorescence properties useful in imaging, while the pyrazolo-pyrimidine core could target kinase enzymes. The sulfonamide group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound’s benzothiazole-pyridine design .
Comparative Data Table
Research Findings and Implications
- Fluorine Effects: The target compound’s 4-fluoro substitution on benzothiazole likely improves metabolic stability and lipophilicity over non-fluorinated analogs like 741733-98-2 .
- Heterocyclic Diversity : Pyridine (target) vs. thiazole (741733-98-2) or chromen (Example 53) substituents influence target selectivity. Pyridine may enhance binding to nicotinic acetylcholine receptors or kinase domains.
- Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., Suzuki-Miyaura for pyridine integration), similar to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
